Furo[2,3-b]pyridine-6-carboxylic acid: Technical Monograph
Furo[2,3-b]pyridine-6-carboxylic acid: Technical Monograph
The following technical guide details the chemical identity, synthesis, and application of Furo[2,3-b]pyridine-6-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.
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Executive Summary
Furo[2,3-b]pyridine-6-carboxylic acid (CAS 190957-80-3 ) is a fused bicyclic heteroaromatic compound characterized by a pyridine ring fused to a furan ring across the b-bond (carbons 2 and 3 of the pyridine).[1][2][3][4] This scaffold is a bioisostere of quinoline and indole, widely utilized in drug discovery to target serine/threonine kinases (e.g., CLKs, DYRKs) and modulate the Hedgehog signaling pathway. Its 6-carboxylic acid functionality provides a crucial "handle" for further chemical diversification, particularly for amide coupling to generate focused libraries.
Chemical Identity & Properties
The precise identification of this isomer is critical, as the [3,2-b] and [2,3-c] isomers are also common.
Identity Card
| Property | Detail |
| Chemical Name | Furo[2,3-b]pyridine-6-carboxylic acid |
| CAS Number | 190957-80-3 |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~2.0 (Pyridine Nitrogen) |
| SMILES | O=C(O)c1ccc2occc2n1 |
| InChI Key | IZLZCXOWFDCZLD-UHFFFAOYSA-N (Analogous) |
Structural Differentiation
Researchers must distinguish between the [2,3-b] and [3,2-b] isomers.
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Furo[2,3-b]pyridine (Target): Oxygen is attached to the pyridine at the position ortho to the nitrogen (Pyridine C2).
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Furo[3,2-b]pyridine (Isomer): Oxygen is attached to the pyridine at the position meta to the nitrogen (Pyridine C3).
Synthesis Strategy: The "Pyridine-First" Approach
The most robust synthetic route to the furo[2,3-b]pyridine core involves the annulation of a functionalized pyridine precursor. The Sonogashira Coupling-Cyclization sequence is the industry standard for high-yield, gram-scale production.[1]
Retrosynthetic Analysis
To access the 6-carboxylic acid derivative, the synthesis typically proceeds through an ester intermediate (Ethyl furo[2,3-b]pyridine-6-carboxylate , CAS 190957-86-9) to avoid catalyst poisoning by the free acid during palladium coupling.[1]
Pathway Logic:
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Precursor: 2-chloro-3-hydroxypyridine-6-carboxylate (Ethyl ester).[1]
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Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA).
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Cyclization: Base-mediated desilylation and intramolecular ring closure (5-endo-dig).[1]
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Hydrolysis: Saponification of the ester to the final acid.
Experimental Workflow Diagram
Figure 1: Step-wise synthetic pathway from pyridine precursor to the final carboxylic acid scaffold.
Detailed Experimental Protocols
The following protocols are adapted from standard methodologies for furo[2,3-b]pyridine synthesis [1, 2] and optimized for the 6-carboxyl variant.
Step 1: Sonogashira Coupling & Cyclization (One-Pot Variant)
Objective: Synthesis of Ethyl furo[2,3-b]pyridine-6-carboxylate.
Reagents:
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Ethyl 6-bromo-3-hydroxypyridine-2-carboxylate (or 2-chloro analog) [1.0 eq][1]
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Trimethylsilylacetylene (TMSA) [1.5 eq]
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) [0.05 eq]
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Copper(I) iodide (CuI) [0.10 eq]
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Triethylamine (Et₃N) [Solvent/Base]
Protocol:
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Setup: In a flame-dried Schlenk flask under argon, dissolve the pyridine precursor in anhydrous Et₃N (0.2 M concentration).
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Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. Purge with argon for 5 minutes.
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Coupling: Add TMSA dropwise via syringe. Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (disappearance of bromide/chloride).
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Cyclization (In situ): Once coupling is complete, add an additional equivalent of CuI (or TBAF in THF if separate step preferred) and increase temperature to reflux (100°C) for 12 hours. This promotes desilylation and oxygen nucleophilic attack on the alkyne.[1]
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Workup: Cool to RT. Filter through a Celite pad to remove Pd/Cu residues.[1] Wash the pad with EtOAc.[1]
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Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
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Yield Expectation: 60-75%.[1]
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Step 2: Ester Hydrolysis
Objective: Conversion to Furo[2,3-b]pyridine-6-carboxylic acid (CAS 190957-80-3).[1]
Protocol:
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Dissolve the ethyl ester (from Step 1) in a 3:1 mixture of THF:Water.[1]
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Add Lithium Hydroxide monohydrate (LiOH·H₂O) [3.0 eq].
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Stir at room temperature for 3 hours. (Monitor by LC-MS for mass 163.13 [M+H]).
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Acidification: Carefully acidify the reaction mixture to pH 3-4 using 1N HCl. The carboxylic acid product often precipitates.[1]
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc, dry over Na₂SO₄, and concentrate.
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Yield Expectation: >90%.[1]
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Applications in Drug Discovery[1][7]
The furo[2,3-b]pyridine scaffold is a "privileged structure" capable of binding to multiple receptor types depending on its substitution pattern.
Kinase Inhibition (CLK/DYRK)
The planar nature of the furo[2,3-b]pyridine core allows it to mimic the adenine ring of ATP, making it an excellent hinge-binder in kinase active sites.
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Mechanism: The Nitrogen at position 7 (pyridine N) acts as a hydrogen bond acceptor interacting with the hinge region backbone (e.g., Valine or Leucine residues).
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6-COOH Utility: The carboxylic acid at position 6 projects into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups (e.g., piperazines) via amide coupling.[1]
Hedgehog Signaling Pathway
Derivatives of this scaffold have shown efficacy in modulating the Hedgehog (Hh) pathway, specifically targeting the Smoothened (Smo) receptor or downstream effectors.
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SAR Insight: 3,5,7-trisubstituted furo[2,3-b]pyridines are often cited as Hh modulators [4]. The 6-COOH derivative serves as a precursor to access 5,6-disubstituted analogs via decarboxylative functionalization or direct coupling.[1]
Biological Signaling Diagram[1]
Figure 2: Mechanism of action for furo[2,3-b]pyridine derivatives in oncology.[1]
References
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PubChem. Furo[2,3-b]pyridine Scaffold Data. National Library of Medicine.[1] Available at: [Link].
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ChemRxiv. Concise, Gram-Scale Synthesis of Furo[2,3-b]pyridines. Available at: [Link]. (Methodology basis).
